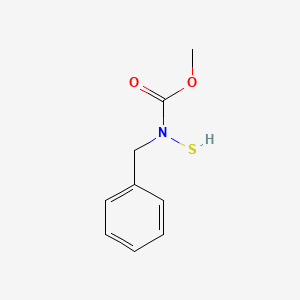
1-(4-Methoxyphenyl)-5-methyl-3-oxo-4-phenyl-1H-3lambda~5~-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-5-methyl-3-oxo-4-phenyl-1H-3lambda~5~-imidazole is a heterocyclic compound that contains nitrogen atoms in its structure. This compound is part of the imidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-5-methyl-3-oxo-4-phenyl-1H-3lambda~5~-imidazole can be achieved through several methods. One common approach involves the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions. This reaction yields the desired compound with a high yield of 88% . Another method involves the use of 3-phenoxybenzaldehyde and 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide in anhydrous ethanol containing acetic acid, which is refluxed for one hour .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methoxyphenyl)-5-methyl-3-oxo-4-phenyl-1H-3lambda~5~-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-5-methyl-3-oxo-4-phenyl-1H-3lambda~5~-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-5-methyl-3-oxo-4-phenyl-1H-3lambda~5~-imidazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methedrone: A synthetic cathinone with a similar methoxyphenyl group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a methoxyphenyl group and similar structural features.
Uniqueness
1-(4-Methoxyphenyl)-5-methyl-3-oxo-4-phenyl-1H-3lambda~5~-imidazole is unique due to its specific imidazole ring structure and the presence of both methoxyphenyl and phenyl groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
63235-59-6 |
|---|---|
Molekularformel |
C17H16N2O2 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-5-methyl-3-oxido-4-phenylimidazol-3-ium |
InChI |
InChI=1S/C17H16N2O2/c1-13-17(14-6-4-3-5-7-14)19(20)12-18(13)15-8-10-16(21-2)11-9-15/h3-12H,1-2H3 |
InChI-Schlüssel |
VMHDIKGJZRLAQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C([N+](=CN1C2=CC=C(C=C2)OC)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


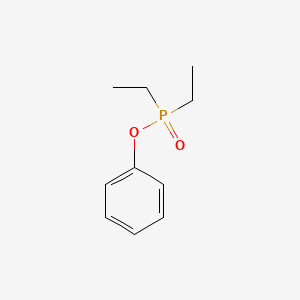

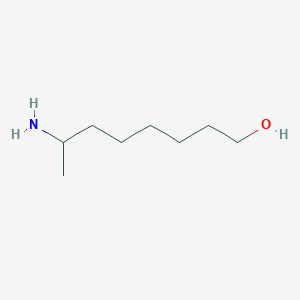
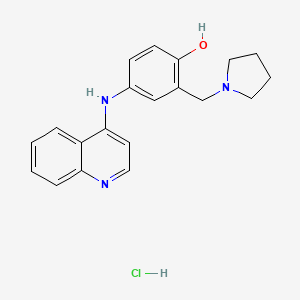
![N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide](/img/structure/B14507475.png)
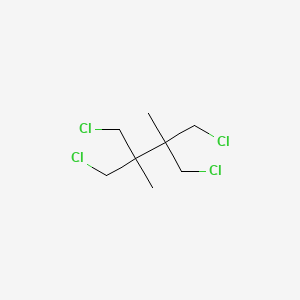
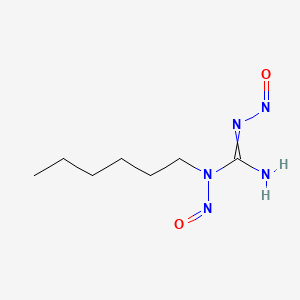

![4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one](/img/structure/B14507497.png)
![4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole](/img/structure/B14507500.png)

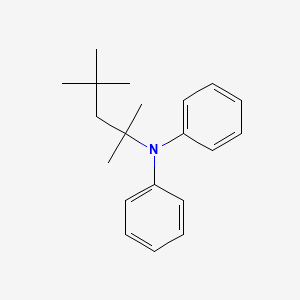
![N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14507519.png)
